molecular formula C7H8F3N3 B13675971 2-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-amine

2-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-amine

Katalognummer: B13675971
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: ADTBWGPIPXNTND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H8F3N3 It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the 2-position and a trifluoromethyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction using a suitable amine.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can yield a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-chloro-5-(trifluoromethyl)pyridine: This compound has a similar structure but with a chloro group instead of an aminomethyl group.

    3-Amino-2-chloro-4-(trifluoromethyl)pyridine: Another similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

2-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of the aminomethyl and trifluoromethyl groups, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C7H8F3N3

Molekulargewicht

191.15 g/mol

IUPAC-Name

2-(aminomethyl)-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,3,11-12H2

InChI-Schlüssel

ADTBWGPIPXNTND-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1N)CN)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.